Autotaxin-IN-5
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Overview
Description
Autotaxin-IN-5 is a potent inhibitor of the enzyme autotaxin, which is involved in the production of lysophosphatidic acid. This compound has shown potential in treating idiopathic pulmonary fibrosis and other diseases related to inflammation and fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Autotaxin-IN-5 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a core structure followed by functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, ensuring consistent quality and scalability. Purification methods such as crystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Autotaxin-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Autotaxin-IN-5 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of autotaxin in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases like idiopathic pulmonary fibrosis, cancer, and neuroinflammation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Autotaxin-IN-5 exerts its effects by inhibiting the enzyme autotaxin, which is responsible for the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid. This inhibition disrupts the production of lysophosphatidic acid, thereby modulating various signaling pathways involved in inflammation, fibrosis, and cancer progression .
Comparison with Similar Compounds
Similar Compounds
GLPG1690: Another autotaxin inhibitor with similar therapeutic applications.
BBT-877: A potent inhibitor with a different chemical structure but similar mechanism of action.
BLD-0409: An autotaxin inhibitor in clinical trials for treating fibrosis
Uniqueness
Autotaxin-IN-5 is unique due to its specific binding affinity and selectivity for autotaxin. Its chemical structure allows for effective inhibition with minimal off-target effects, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C30H29N9O2 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2-[4-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-3-phenylmethoxypyrazol-1-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C30H29N9O2/c40-28(38-11-10-26-27(17-38)35-37-34-26)18-39-16-25(29(36-39)41-19-20-6-2-1-3-7-20)23-14-31-30(32-15-23)33-24-12-21-8-4-5-9-22(21)13-24/h1-9,14-16,24H,10-13,17-19H2,(H,31,32,33)(H,34,35,37) |
InChI Key |
DCOGYKCQGQCNDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=NNN=C21)C(=O)CN3C=C(C(=N3)OCC4=CC=CC=C4)C5=CN=C(N=C5)NC6CC7=CC=CC=C7C6 |
Origin of Product |
United States |
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